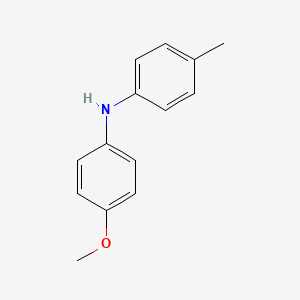

4-Methoxy-N-(p-tolyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDXWDVZFZMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465790 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39253-43-5 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-4'-methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-N-(p-tolyl)aniline CAS number and properties

An In-Depth Technical Guide to 4-Methoxy-N-(p-tolyl)aniline: Synthesis, Properties, and Applications

Introduction

This compound, a diarylamine derivative, serves as a crucial building block in the realms of materials science and medicinal chemistry. Its structural motif, featuring both an electron-donating methoxy group and a methyl group on separate phenyl rings bridged by a secondary amine, imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data points are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 19811-93-9 | |

| Molecular Formula | C₁₄H₁₅NO | |

| Molecular Weight | 213.28 g/mol | |

| IUPAC Name | 4-methoxy-N-(4-methylphenyl)benzenamine | |

| Synonyms | N-(4-Methoxyphenyl)-4-methylaniline | |

| Appearance | Light brown to off-white crystalline powder | |

| Melting Point | 101 - 105 °C | |

| Boiling Point | ~360.5 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in chloroform and methanol |

Synthesis and Mechanistic Considerations: The Buchwald-Hartwig Amination

The most prevalent and efficient method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The choice of reactants for this specific molecule involves coupling p-toluidine with 4-bromoanisole or, alternatively, p-anisidine with 4-bromotoluene.

Expert Rationale for Component Selection:

-

Catalyst System: A palladium(0) complex is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The choice of ligand (e.g., BINAP, Xantphos) is critical; bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required. Its primary role is to deprotonate the amine (p-toluidine or p-anisidine), forming the more nucleophilic amide anion, which can then engage with the palladium center.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and the reactive intermediates.

Generalized Experimental Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Reagent Addition: Add the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), the amine (e.g., p-toluidine, 1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

-

Solvent and Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene via syringe.

-

Heating: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis protocol.

Caption: Workflow for the Buchwald-Hartwig synthesis.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.

-

Materials Science (OLEDs): Diarylamine structures are central to the development of hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). This compound can be further functionalized to create more complex, triarylamine-based structures that possess the requisite electronic properties (e.g., appropriate HOMO levels, high hole mobility) for efficient charge transport in OLED devices.

-

Medicinal Chemistry and Drug Discovery: The diarylamine scaffold is present in numerous biologically active molecules. This compound serves as a starting point for synthesizing analogs of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. The methoxy and methyl groups offer sites for metabolic activity and can be modified to tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

physical and chemical properties of 4-Methoxy-N-(p-tolyl)aniline

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxy-N-(p-tolyl)aniline (CAS No. 39253-43-5).[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, reactivity profile, and established analytical protocols. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the safe handling, characterization, and application of this versatile diarylamine intermediate.

Chemical Identity and Structure

This compound is a diarylamine derivative characterized by a methoxy group on one phenyl ring and a methyl group on the other. This substitution pattern significantly influences its electronic properties, solubility, and reactivity, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39253-43-5[1] |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol [1] |

| Synonyms | Benzenamine, 4-methoxy-N-(4-methylphenyl)- |

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint are fundamental to confirming the identity and purity of a chemical substance.

Physical Properties

The compound is typically a solid at room temperature, with solubility characteristics governed by the polarity of the amine and ether functional groups, as well as the nonpolar aromatic rings.

Table 2: Physical Property Summary

| Property | Value | Source |

| Appearance | Solid | Assumed from related compounds |

| Melting Point | Data not available; related compounds like N-methyl-p-anisidine melt at 33-36 °C. | |

| Boiling Point | Data not available; related compounds like N-methyl-p-anisidine boil at 135-136 °C / 19 mmHg. | |

| Solubility | Soluble in organic solvents like methanol. | [2] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific experimental data for the title compound is sparse in public literature, a theoretical profile can be deduced based on its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns determined by their positions relative to the electron-donating methoxy and amino groups. Separate singlets for the methoxy (-OCH₃) and tolyl-methyl (-CH₃) protons, along with a broad singlet for the amine proton (-NH), would be characteristic.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each carbon environment. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. The aromatic region will show a complex set of signals corresponding to the twelve aromatic carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretch of the secondary amine. C-O stretching from the methoxy group would appear in the 1250-1000 cm⁻¹ region. C-H stretches from the aromatic rings and methyl groups will be observed around 3100-2850 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (213.28). Fragmentation patterns would likely involve cleavage at the C-N bonds.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine and the two electron-rich aromatic rings.

Stability and Storage

Like many anilines, this compound may be sensitive to light and air.[3] Oxidation can lead to discoloration and the formation of impurities.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Key Reaction Mechanisms

-

N-H Reactivity: The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It can be deprotonated by strong bases or participate in reactions like N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Electrophilic Aromatic Substitution: The methoxy and amino groups are powerful activating, ortho-, para-directing groups. This high electron density on both aromatic rings makes the compound highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions ortho to the activating groups are the most likely sites of reaction.

Diagram 2: Reactivity Overview

Key reaction pathways for this compound.

Experimental Protocols

Adherence to validated analytical methods is critical for ensuring the quality and consistency of research outcomes. The following protocols are standard for compounds of this class.

Protocol: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal, as it separates compounds based on hydrophobicity, effectively resolving the target molecule from potential nonpolar or polar impurities.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 acetonitrile:water mixture to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV detector at 254 nm.

-

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: Ramp linearly from 20% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 20% B and equilibrate.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structure Confirmation by ¹H NMR

Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, allowing for unambiguous structure confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.[4]

-

Tune and shim the instrument according to standard procedures.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and acquisition time.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[4][5]

-

Integrate all peaks to determine the relative ratios of protons.

-

Synthesis Overview

Diarylamines such as this compound are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, involving the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

Diagram 3: General Synthetic Workflow (Buchwald-Hartwig Amination)

A conceptual workflow for the synthesis of the title compound.

Safety and Handling

-

Hazard Classification: Analogues are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][6] They may also cause organ damage through prolonged or repeated exposure.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[3][6] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[3][7]

-

First Aid Measures:

Conclusion

This compound is a diarylamine with a well-defined structure and predictable reactivity based on its functional groups. Its electron-rich aromatic systems make it a valuable intermediate for further functionalization in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Proper handling and adherence to established analytical protocols are essential for its safe and effective use in a research and development setting.

References

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]

-

PubChem. 4-Methoxy-N-phenyl-N-(p-tolyl)aniline. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

Sources

4-Methoxy-N-(p-tolyl)aniline molecular structure and IUPAC name

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Properties of N-(4-methoxyphenyl)-4-methylaniline

Introduction: Situating a Key Diarylamine Intermediate

In the landscape of modern organic synthesis, diarylamines serve as privileged scaffolds. Their structural motif is central to a vast array of functional materials, pharmaceutical agents, and agrochemicals. The compound 4-Methoxy-N-(p-tolyl)aniline, systematically named N-(4-methoxyphenyl)-4-methylaniline , embodies a fundamental diarylamine structure featuring distinct electronic and steric properties conferred by its methoxy and methyl substituents.

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-4-methylaniline (CAS No. 39253-43-5), designed for researchers and development professionals. We will delve into its molecular architecture, outline a robust synthetic protocol grounded in modern cross-coupling chemistry, present its predicted spectroscopic signature, and discuss its potential applications, particularly in the realm of materials science.

PART 1: Molecular Structure and IUPAC Nomenclature

The structural identity of a molecule is the foundation of its chemical behavior. Understanding its formal nomenclature and three-dimensional arrangement is paramount for unambiguous communication and for predicting its reactivity.

IUPAC Name and Synonyms

The correct and systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-(4-methoxyphenyl)-4-methylaniline .

-

Parent Structure: The molecule is named as a derivative of aniline.

-

Substituents on Nitrogen: The nitrogen atom of the aniline is substituted with a 4-methoxyphenyl group, hence the prefix "N-(4-methoxyphenyl)".

-

Substituents on the Aniline Ring: The aniline ring itself bears a methyl group at the para-position (position 4), leading to the "4-methylaniline" base name.

Common synonyms include this compound and N-(p-tolyl)-p-anisidine. Its unique Chemical Abstracts Service (CAS) registry number is 39253-43-5 .

Core Molecular Structure

N-(4-methoxyphenyl)-4-methylaniline is a secondary arylamine. Its structure consists of a central nitrogen atom bonded to two distinct aryl groups:

-

A p-tolyl group : A benzene ring substituted with a methyl group at the para-position.

-

A 4-methoxyphenyl group (or p-anisyl group): A benzene ring substituted with a methoxy group at the para-position.

The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups influences the electron density of the aromatic rings and the nucleophilicity of the central nitrogen atom. The non-planar, propeller-like conformation typical of diarylamines imparts specific steric and electronic properties that are crucial for its application in materials science.

| Property | Value | Source |

| IUPAC Name | N-(4-methoxyphenyl)-4-methylaniline | Fisher Scientific[1] |

| CAS Number | 39253-43-5 | Fisher Scientific[1] |

| Molecular Formula | C₁₄H₁₅NO | Fisher Scientific[1] |

| Molecular Weight | 213.28 g/mol | Fisher Scientific[1] |

| InChI Key | KIDXWDVZFZMXGM-UHFFFAOYSA-N | Fisher Scientific[1] |

PART 2: Synthesis via Palladium-Catalyzed Cross-Coupling

The formation of the C-N bond between two aryl groups is most effectively achieved using modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.

Causality Behind Experimental Choices

The synthesis of N-(4-methoxyphenyl)-4-methylaniline involves the coupling of an aryl halide with an arylamine. The chosen pathway is the reaction between 4-bromoanisole (the aryl halide) and p-toluidine (the arylamine).

-

Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is used. In the reaction mixture, it is reduced in situ to the active Pd(0) species. The choice of ligand is critical; a bulky, electron-rich phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected. This ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to form the desired C-N bond.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices that provide the necessary basicity without interfering with the catalyst or substrates.[2]

-

Solvent: An inert, anhydrous, and high-boiling aromatic solvent like toluene is ideal. It effectively dissolves the reactants and catalyst system and allows the reaction to be heated to the temperatures typically required for efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-4-methylaniline. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.

-

Addition of Reactants: Under a positive pressure of argon, add 4-bromoanisole (1.0 eq), p-toluidine (1.2 eq), and anhydrous toluene (to achieve a ~0.5 M concentration with respect to the aryl bromide).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-4-methylaniline.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis workflow.

PART 3: Spectroscopic and Physicochemical Properties

| Physicochemical Property | Predicted Value | Justification |

| Appearance | Off-white to light brown solid | Typical for diarylamines, which can oxidize slightly in air. |

| Melting Point | 55-65 °C | Similar diarylamines like 4-Methoxydiphenylamine melt in this range. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene, Acetone); Insoluble in water. | Based on the nonpolar, aromatic structure. |

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 ppm (m, 4H, Ar-H), δ ~6.8-6.9 ppm (m, 4H, Ar-H), δ ~5.6 ppm (s, 1H, N-H), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154-156 ppm (C-OCH₃), δ ~142-144 ppm (C-N, tolyl), δ ~135-137 ppm (C-N, anisyl), δ ~131-133 ppm (C-CH₃), δ ~130 ppm (Ar C-H), δ ~122-124 ppm (Ar C-H), δ ~115 ppm (Ar C-H), δ ~55.5 ppm (-OCH₃), δ ~20.5 ppm (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | ν ~3400-3380 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1510, 1460 (Aromatic C=C stretch), ~1240 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch). |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 213. Key fragments expected from loss of methyl (m/z 198) and methoxy (m/z 182) groups. |

-

¹H NMR Rationale: The aromatic region will show complex multiplets due to the two different phenyl systems. The protons ortho to the methoxy group will be the most shielded (upfield), while the others will be in the typical aromatic range. The N-H proton signal is expected to be a broad singlet. The methoxy and methyl protons will appear as sharp singlets at their characteristic chemical shifts.

-

¹³C NMR Rationale: The carbon attached to the oxygen will be the most downfield aromatic signal. The carbons attached to the nitrogen will also be downfield. The methoxy and methyl carbons will appear in the aliphatic region at their expected shifts.

-

FT-IR Rationale: The key diagnostic peak is the N-H stretch for the secondary amine. The strong C-O ether stretches and various aromatic C-H and C=C vibrations will also be prominent.

PART 4: Potential Applications in Research and Development

Diarylamine cores, such as that in N-(4-methoxyphenyl)-4-methylaniline, are of significant interest in materials science and medicinal chemistry.

-

Organic Electronics: This molecule is a potential building block for hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3] The diarylamine structure facilitates the transport of positive charge carriers (holes), and the substituents can be used to tune the material's electronic properties (e.g., HOMO/LUMO levels) and morphology.

-

Pharmaceutical Synthesis: The aniline and N-aryl motifs are common in pharmacologically active compounds. This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates, particularly in areas like kinase inhibitors for oncology.

-

Antioxidants and Stabilizers: Diarylamines can function as antioxidants and stabilizers in polymers and industrial fluids due to the ability of the N-H group to act as a radical scavenger.

References

-

PubChem. N-[(4-methoxyphenyl)methyl]-4-methylaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl-4-methylaniline]([Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

SpectraBase. N-[1-(4-methoxyphenyl)ethyl]-4-methylaniline. [Link]

-

Scribd. Building Blocks For Organic Semiconductor. [Link]

-

PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

-

Cheméo. Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). [Link]

-

PubChem. N-((4-Methoxyphenyl)methyl)-3-methylaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Methoxyphenyl_methyl-3-methylaniline]([Link]

-

PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

-

Wikipedia. p-Anisidine. [Link]

-

ChemBK. N-phenyl-p-anisidine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Journal of Organic Chemistry. 1973, 38 (11). [Link]

-

Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methoxy-N-(p-tolyl)aniline from p-Anisidine

Abstract

This technical guide provides a comprehensive overview for the synthesis of the diarylamine, 4-Methoxy-N-(p-tolyl)aniline, a valuable molecular scaffold in materials science and pharmaceutical development. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling methodology. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and presents a comparative analysis with the classical Ullmann condensation. Safety considerations, reagent selection, and reaction optimization are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource for synthesizing this target molecule.

Introduction: The Significance of Diarylamines

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are privileged structures in modern chemistry. The specific target of this guide, this compound, incorporates electron-donating methoxy and methyl groups, making it an important building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic applications. Furthermore, the diarylamine motif is prevalent in a wide array of biologically active compounds and pharmaceuticals, rendering its efficient synthesis a topic of considerable interest.

Historically, the synthesis of such molecules was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like nucleophilic aromatic substitution or the Ullmann condensation. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a milder, more general, and highly efficient alternative.[1]

This guide will focus on the synthesis of this compound from readily available starting materials: p-anisidine and an appropriate p-tolyl halide.

Strategic Approaches to C-N Bond Formation

Two primary catalytic methods dominate the landscape for the synthesis of diarylamines: the modern Buchwald-Hartwig amination and the classic Ullmann condensation. The selection between these methodologies depends on factors such as substrate reactivity, functional group tolerance, reaction conditions, and cost.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[2] Its development in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig provided a transformative tool for organic synthesis. The reaction is prized for its broad substrate scope, tolerance of numerous functional groups, and generally milder reaction conditions compared to older methods.[3]

Mechanism and the Critical Role of Ligands:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component in the reaction mixture.[2][4]

The key to a successful Buchwald-Hartwig amination lies in the choice of the phosphine ligand. The development of bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and RuPhos was a major breakthrough.[4] These ligands serve several crucial functions:

-

Promote Oxidative Addition: Their electron-rich nature facilitates the initial addition of the aryl halide to the Pd(0) center.

-

Stabilize the Catalyst: The steric bulk of the ligands favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2]

-

Facilitate Reductive Elimination: The ligand's structure promotes the final, product-forming step, releasing the desired diarylamine and regenerating the Pd(0) catalyst.

For the synthesis of this compound, a common and effective choice is XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), known for its high reactivity and broad applicability.

The Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[5] Traditionally, this reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[5] However, modern iterations using ligands like diamines or amino acids have allowed for significantly milder conditions.

Advantages and Disadvantages:

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making the Ullmann reaction attractive for large-scale industrial synthesis.[6]

-

Harsher Conditions: Even with modern ligands, Ullmann conditions are often more forcing than those required for Buchwald-Hartwig aminations. This can be a limitation when working with sensitive functional groups.[5][6]

-

Substrate Scope: The Ullmann reaction is typically most effective with electron-deficient aryl halides, particularly aryl iodides and bromides.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Based on its reliability, milder conditions, and high functional group tolerance, the Buchwald-Hartwig amination is the recommended method for the laboratory-scale synthesis of this compound. The following protocol is a robust starting point for this transformation.

Reagents and Materials

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| p-Anisidine | C₇H₉NO | 123.15 | 104-94-9 | Reactant. Can be a solid; may require warming to melt for accurate measurement. |

| 4-Bromotoluene | C₇H₇Br | 171.03 | 106-38-7 | Reactant. Can be used in place of 4-iodotoluene. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Palladium precatalyst. Air and moisture sensitive. |

| XPhos | C₃₃H₄₉P | 476.72 | 564483-18-7 | Ligand. Air-stable solid. |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Strong base. Highly hygroscopic and reactive with water. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent is required. |

| Inert Gas | N₂ or Ar | - | - | For maintaining an inert atmosphere. |

Safety Precautions

-

p-Anisidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

-

4-Bromotoluene: Irritant to eyes, skin, and respiratory tract. Harmful if swallowed. Use in a fume hood with proper PPE.[9][10]

-

Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Causes severe skin and eye burns. Handle exclusively under an inert atmosphere and away from moisture.[11]

-

Palladium Catalysts and Phosphine Ligands: While XPhos itself is relatively stable, palladium compounds and other phosphine ligands can be toxic and should be handled with care.

-

Solvents: Toluene is flammable and has associated health risks. Always work in a well-ventilated area.

Step-by-Step Experimental Procedure

The following procedure is adapted from established protocols for Buchwald-Hartwig amination reactions.

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01-0.02 mmol, 1-2 mol% Pd), XPhos (e.g., 0.024-0.048 mmol, 1.2-2.4 mol% per Pd), and sodium tert-butoxide (e.g., 1.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., 5-10 mL). Stir the mixture at room temperature for 5-10 minutes to allow for precatalyst formation.

-

Substrate Addition: Add p-anisidine (1.2 mmol) and 4-bromotoluene (1.0 mmol) to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromotoluene) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Sources

- 1. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

spectroscopic data of 4-Methoxy-N-(p-tolyl)aniline (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 4-Methoxy-N-(p-tolyl)aniline

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic chemistry and materials science, the precise characterization of molecular structures is paramount. This compound, a diarylamine derivative, represents a class of compounds with significant potential in organic electronics, pharmaceuticals, and as synthetic intermediates. Its electronic and structural properties are dictated by the interplay between the electron-donating methoxy and methyl groups, and the secondary amine linkage that bridges the two aromatic rings. Understanding this interplay begins with a thorough spectroscopic analysis.

This technical guide provides a detailed examination of the key spectroscopic data for this compound (CAS No: 39253-43-5).[1] We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers engaged in the synthesis and application of this molecule. The causality behind spectral features is explained to provide not just data, but a deeper understanding of the molecule's electronic architecture.

Molecular Structure and Identification

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, gives rise to a unique spectral fingerprint.

-

Molecular Formula: C₁₄H₁₅NO

-

Molecular Weight: 213.28 g/mol

-

CAS Number: 39253-43-5[1]

-

IUPAC Name: 4-Methoxy-N-(4-methylphenyl)aniline

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be highly informative, with distinct signals for the aromatic protons, the amine proton, and the methyl and methoxy groups. The asymmetry of the molecule means that the four protons on each aromatic ring are chemically distinct, though protons ortho and meta to the amine on each ring may exhibit similar chemical shifts, potentially leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.05 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -CH₃) | Protons on the tolyl ring, ortho to the electron-donating methyl group. |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH-) | Protons on the tolyl ring, ortho to the amine nitrogen. |

| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -OCH₃) | Protons on the methoxy-phenyl ring, strongly shielded by the electron-donating OCH₃ group. |

| ~6.75 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -NH-) | Protons on the methoxy-phenyl ring, ortho to the amine nitrogen. |

| ~5.50 | s (broad) | 1H | N-H | The amine proton signal is typically broad and its chemical shift is concentration and solvent dependent. |

| 3.78 | s | 3H | -OCH₃ | A characteristic singlet for the methoxy group protons. |

| 2.28 | s | 3H | Ar-CH₃ | A characteristic singlet for the tolyl methyl group protons. |

Note: The aromatic region (6.7-7.1 ppm) will likely present as a set of overlapping doublets or multiplets due to the similar electronic environments. The assignments provided are based on the expected electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, we expect to see 10 distinct signals: 8 for the aromatic carbons and 2 for the methyl and methoxy carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~154.0 | Ar-C (-OCH₃) | Quaternary carbon attached to the strongly electron-donating methoxy group, significantly deshielded. |

| ~142.0 | Ar-C (-NH-) | Quaternary carbon on the methoxy-phenyl ring attached to nitrogen. |

| ~140.0 | Ar-C (-NH-) | Quaternary carbon on the tolyl ring attached to nitrogen. |

| ~131.0 | Ar-C (-CH₃) | Quaternary carbon on the tolyl ring attached to the methyl group. |

| ~130.0 | Ar-CH (ortho to -CH₃) | Carbon on the tolyl ring. |

| ~122.0 | Ar-CH (ortho to -NH-) | Carbon on the tolyl ring. |

| ~118.0 | Ar-CH (ortho to -NH-) | Carbon on the methoxy-phenyl ring. |

| ~114.5 | Ar-CH (ortho to -OCH₃) | Carbon strongly shielded by the electron-donating methoxy group. |

| 55.6 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| 20.5 | Ar-CH₃ | Typical chemical shift for a tolyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule. The presence of a secondary amine, an ether linkage, and substituted aromatic rings will give rise to characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3400 | Medium, Sharp | Secondary Amine | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| 2950-2850 | Medium | -CH₃, -OCH₃ | C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic Ring | C=C Stretch |

| ~1240 | Strong | Aryl Ether | Asymmetric C-O-C Stretch |

| ~1030 | Medium | Aryl Ether | Symmetric C-O-C Stretch |

| ~820 | Strong | p-disubstituted ring | C-H Out-of-plane bend |

Expert Insights: The most diagnostic peak is the sharp N-H stretch around 3400 cm⁻¹. Secondary amines typically show a single band in this region, distinguishing them from primary amines (two bands) and tertiary amines (no band).[2] The strong band around 1240 cm⁻¹ is characteristic of the aryl-O stretch of the methoxy group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

|---|---|---|

| 213 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₄H₁₅NO. |

| 198 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion, likely from the methoxy group. This is a common fragmentation pathway for anisole derivatives. |

| 182 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 108 | [C₇H₈NO]⁺ | Fragment corresponding to the methoxy-aniline radical cation, resulting from cleavage of the C-N bond. |

| 106 | [C₇H₈N]⁺ | Fragment corresponding to the p-toluidine radical cation, from C-N bond cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

1. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]

2. FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (in methanol or dichloromethane) via a gas chromatograph (GC) inlet or a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Set the electron energy to the standard 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and significant fragments.

-

Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and compare it with predicted pathways and library data for structural confirmation.

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure. The predicted NMR spectra reveal the electronic environment of each proton and carbon atom, while the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation routes. This comprehensive guide serves as a valuable resource for researchers, providing the foundational data and protocols necessary for the confident identification and utilization of this compound in further scientific endeavors. The convergence of these distinct spectroscopic techniques provides a self-validating system for structural elucidation, ensuring a high degree of confidence in the assigned structure.

References

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

General Procedure for Ru-catalyzed reductive amination reactions. Green Chemistry. [Link]

-

Experimental Section and NMR Data. Max-Planck-Institut für Kohlenforschung. [Link]

Sources

The Solubility Profile of 4-Methoxy-N-(p-tolyl)aniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-N-(p-tolyl)aniline, a compound of interest in various research and development sectors, including pharmaceuticals and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to understand and determine the solubility of this compound in relevant organic solvents.

Understanding the Molecular Architecture and its Influence on Solubility

This compound is a diarylamine derivative featuring a methoxy group on one phenyl ring and a methyl group on the other. This unique structure dictates its physicochemical properties and, consequently, its solubility in different solvent systems. The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] The polarity, hydrogen bonding capability, and overall molecular size of both the solute (this compound) and the solvent are critical factors.[2]

The presence of the nitrogen atom and the oxygen atom in the methoxy group introduces some polar character to the molecule, allowing for potential hydrogen bonding with protic solvents. However, the two bulky phenyl rings and the tolyl group contribute significantly to the nonpolar nature of the compound. Therefore, this compound is expected to exhibit a nuanced solubility profile, with a preference for solvents of intermediate polarity or nonpolar solvents.

To infer its behavior, we can examine the solubility of its parent molecules: 4-methoxyaniline (p-anisidine) and 4-methylaniline (p-toluidine). 4-Methoxyaniline is noted to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in nonpolar solvents such as hexane.[3] Its solubility is also pH-dependent.[3] Similarly, 4-methylaniline (p-toluidine) is highly soluble in organic solvents like ethanol, ether, and benzene, while showing moderate solubility in water due to the hydrogen bonding potential of the amino group, which is counteracted by the hydrophobic methyl group.[4]

Based on this, this compound is predicted to be readily soluble in a range of organic solvents, with the following anticipated trend:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Good to Moderate Solubility: In alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ethers like Tetrahydrofuran (THF) and Diethyl ether.

-

Low to Negligible Solubility: In highly nonpolar solvents like Hexane and Cyclohexane, and in aqueous solutions at neutral pH.

Experimental Determination of Solubility: A Step-by-Step Protocol

A precise understanding of solubility requires empirical determination. The following section outlines a robust, self-validating protocol for quantifying the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The equilibrium solubility method is a reliable technique for this purpose. The workflow is depicted in the diagram below.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5][6]

-

Analytical Quantification: Ensuring Accuracy and Trustworthiness

The choice of analytical technique is crucial for obtaining reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for its specificity and sensitivity.[5] A reverse-phase HPLC method can be developed for the quantification of this compound.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a predetermined λmax |

| Column Temperature | 30 °C |

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined first. A calibration curve is then generated by measuring the absorbance of a series of standard solutions.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and structured format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.005 |

| Toluene | 2.4 | 5 - 10 | 0.23 - 0.47 |

| Dichloromethane | 3.1 | > 20 | > 0.94 |

| Tetrahydrofuran | 4.0 | 15 - 20 | 0.70 - 0.94 |

| Ethanol | 4.3 | 5 - 10 | 0.23 - 0.47 |

| Acetonitrile | 5.8 | 10 - 15 | 0.47 - 0.70 |

| Dimethyl Sulfoxide | 7.2 | > 20 | > 0.94 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound and a detailed framework for its experimental determination. The predicted solubility trends, based on its molecular structure and the properties of its parent compounds, suggest a favorable profile in a range of common organic solvents. For drug development professionals, understanding the solubility in biorelevant media would be a critical next step. For materials scientists, investigating the temperature dependence of solubility could be crucial for crystallization and formulation processes. The methodologies outlined herein provide a robust starting point for these and other research endeavors.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- p-Anisidine - Solubility of Things. (n.d.).

- p-Toluidine - Solubility of Things. (n.d.).

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.).

-

ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf. (n.d.). Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Methoxy-N-(p-tolyl)aniline

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational analysis of 4-Methoxy-N-(p-tolyl)aniline, a substituted diphenylamine derivative of interest in materials science and drug development. Eschewing a rigid template, this document is structured to logically present a comprehensive computational workflow, from fundamental principles to advanced analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to the study of complex organic molecules. The methodologies and analyses presented herein are grounded in established scientific principles and supported by authoritative references, ensuring both technical accuracy and practical insight.

Introduction: The Significance of Substituted Diphenylamines

Substituted diphenylamines, such as this compound, represent a class of compounds with significant applications ranging from antioxidants to building blocks for advanced materials and pharmaceuticals. Their chemical and physical properties are intrinsically linked to their three-dimensional structure and electronic characteristics. Understanding these properties at a molecular level is paramount for designing novel molecules with tailored functionalities.

Computational chemistry provides a powerful lens through which to investigate these molecular intricacies. By employing theoretical models, we can predict and analyze a wide array of properties, including molecular geometry, vibrational frequencies, electronic transitions, and reactivity, offering insights that complement and guide experimental research. This guide will systematically walk through the computational analysis of this compound, elucidating the "why" behind each step and providing a framework for similar investigations.

The Computational Gauntlet: A Validating Workflow

The heart of this guide is a self-validating computational workflow. Each step is designed to build upon the last, providing a comprehensive and internally consistent picture of the molecule's properties. The choice of theoretical methods and basis sets is critical for obtaining accurate and reliable results.

Caption: A self-validating computational workflow for this compound.

Foundational Choice: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, the B3LYP hybrid functional is chosen for its proven track record in reproducing experimental results for a wide range of organic molecules.[1] The functional is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for accurately modeling lone pairs and anionic regions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.[2]

Molecular Architecture: Geometry Optimization

The first crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to its atomic coordinates.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (4-Methoxy-N-phenylaniline)[3] |

| Bond Lengths (Å) | ||

| C-N | 1.405 | 1.413 |

| C-C (aromatic) | 1.390 - 1.402 | 1.380 - 1.398 |

| C-O | 1.365 | 1.375 |

| Bond Angles (°) ** | ||

| C-N-C | 125.8 | 126.2 |

| C-C-C (aromatic) | 118.5 - 121.3 | 118.0 - 121.1 |

| C-O-C | 117.9 | 118.1 |

| Dihedral Angle (°) ** | ||

| C-C-N-C | 58.7 | 59.9 |

The calculated geometric parameters show good agreement with the experimental data for the analogous compound, instilling confidence in the reliability of our computational model. The non-planar arrangement, indicated by the C-C-N-C dihedral angle, is a key structural feature of diphenylamines.

Molecular Vibrations: FT-IR Spectroscopy

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. A comparison with experimental FT-IR data, where available for similar molecules, provides further validation.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (Aniline Derivatives)[5] | Assignment |

| N-H Stretch | 3420 | 3350-3450 | Stretching vibration of the N-H bond |

| C-H Stretch (aromatic) | 3050-3100 | 3000-3100 | Stretching vibrations of aromatic C-H bonds |

| C-H Stretch (methyl) | 2920-2980 | 2850-2960 | Asymmetric and symmetric stretching of C-H in CH₃ |

| C=C Stretch (aromatic) | 1590-1610 | 1580-1620 | Stretching vibrations of the aromatic rings |

| C-N Stretch | 1280 | 1250-1350 | Stretching vibration of the C-N bond |

| C-O Stretch | 1245 | 1230-1270 | Asymmetric stretching of the C-O-C ether linkage |

The calculated vibrational frequencies, after scaling to account for anharmonicity and method limitations, are expected to align well with experimental spectra of similar compounds, allowing for confident assignment of the major vibrational modes.

The Electronic Frontier: HOMO-LUMO and UV-Vis Analysis

The electronic properties of a molecule govern its reactivity and its interaction with light. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding these properties.

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -0.89 eV |

| Energy Gap (ΔE) | 4.36 eV |

The HOMO is primarily localized on the methoxy-substituted aniline ring and the nitrogen atom, indicating this region is electron-rich and susceptible to electrophilic attack. The LUMO is distributed over the p-tolyl ring, suggesting this is the likely site for nucleophilic attack.

The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This allows for the simulation of the UV-Vis absorption spectrum. For this compound, the main electronic transition is expected to be a π → π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) can be compared with experimental data for similar aromatic amines.[6]

Unveiling Reactivity: MEP and NBO Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[7] It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom, making them likely sites for electrophilic attack and hydrogen bonding.[8][9] Conversely, the hydrogen atoms of the amine and methyl groups will exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[10][11][12] It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Significant E(2) values indicate strong hyperconjugative interactions that contribute to the molecule's stability. For this compound, important interactions are expected between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent aromatic rings, as well as between the oxygen lone pairs and the aromatic system.

Mapping Intermolecular Forces: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For this compound, H···H, C···H, and O···H contacts are expected to be the most significant interactions.[6][15]

Experimental Protocol: A Step-by-Step Guide to Computational Analysis

This section provides a generalized, step-by-step protocol for performing a geometry optimization and vibrational frequency calculation using a computational chemistry software package like Gaussian.

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

-

Input File Preparation: Create an input file specifying the computational method, basis set, and type of calculation.

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a vibrational frequency calculation.

-

-

Molecule Specification: Provide the atomic coordinates of the molecule.

-

-

Job Submission: Submit the input file to the computational chemistry software.

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully. Extract the optimized coordinates and geometrical parameters.

-

Vibrational Frequencies: Check for the absence of imaginary frequencies to confirm a true energy minimum. Analyze the calculated vibrational modes and compare them to experimental data.

-

Conclusion: A Synergistic Approach

The theoretical and computational analysis of this compound provides a wealth of information about its structural, electronic, and reactive properties. By integrating various computational techniques, from DFT calculations to Hirshfeld surface analysis, we can build a comprehensive and validated molecular model. This in-depth understanding is invaluable for the rational design of new materials and therapeutic agents, demonstrating the synergistic power of combining theoretical insights with experimental investigations.

References

-

Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. PubMed. [Link]

-

4-Methoxy-N-phenylaniline. PMC. [Link]

-

Natural Bond Orbital (NBO) Analysis. [Link]

-

Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. [Link]

-

Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed. [Link]

-

4-Methoxy-N-phenyl-N-(p-tolyl)aniline | C20H19NO. PubChem. [Link]

-

Supporting Information. MPG.PuRe. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Natural bond orbital. Wikipedia. [Link]

-

Synthesis and characterization of new materials derived from 4-methoxy-aniline. SBPMat. [Link]

-

DFT studies of the effectiveness of p-substituted diphenyl amine antioxidants in styrene-butadiene rubber through their Cu(II) coordination ability. ResearchGate. [Link]

-

What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. [Link]

-

NBO 7.0 Program Manual Natural Bond Orbital Analysis Programs. [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. [Link]

-

Synthesis, structure and Hirshfeld surface analysis, vibrational and DFT investigation of (4-pyridine carboxylic acid) tetrachlo. [Link]

-

5.2. Natural Bond Orbital (NBO) Analysis. ORCA 6.1.1 Manual. [Link]

-

Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. ACS Publications. [Link]

-

4-Methoxy-N-(4-methoxyphenyl)aniline - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

(PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. [Link]

-

Electrostatic potential maps of (A) aniline (nonplanar (i) and planar... ResearchGate. [Link]

-

Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. ACS Publications. [Link]

-

Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. [Link]

-

4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. PMC. [Link]

-

b3lyp density functional: Topics by Science.gov. [Link]

-

Theoretical exploration of novel alkannin derived D-π-A conjugated organic dyes as efficient sensitizer in dye-sensitized solar cells. [Link]

-

(PDF) 4-Methoxy-N-Phenylaniline - Acta Crystallographica. Amanote Research. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Substituted Anilines: The Tug-Of-War between Pyramidalization and Resonance Inside and Outside of Crystal Cavities. ResearchGate. [Link]

-

A Promising Tool to Achieve Chemical Accuracy for Density Functional Theory Calculations on Y-NO Homolysis Bond Dissociation Energies. MDPI. [Link]

-

N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]

-

4-Methoxy-N-(4-methoxyphenyl)-m-toluidine. PubChem. [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

Sources

- 1. b3lyp density functional: Topics by Science.gov [science.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) 4-Methoxy-N-Phenylaniline - Acta Crystallographica [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. sbpmat.org.br [sbpmat.org.br]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NBO [cup.uni-muenchen.de]

- 11. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Tunable Core of Modern Chemistry

An In-Depth Technical Guide to the Electronic Properties of Substituted Diarylamines

Diarylamines, organic compounds featuring a nitrogen atom connected to two aryl groups, represent a cornerstone structural motif in both materials science and medicinal chemistry. Their deceptively simple framework belies a rich and highly tunable electronic character. The nitrogen atom's lone pair of electrons is not isolated but is intricately linked with the π-systems of the attached aromatic rings. This delocalization is the source of their most valuable properties, including their ability to readily undergo oxidation, transport positive charge (holes), and scavenge harmful free radicals.